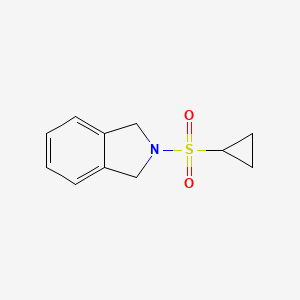

2-(Cyclopropylsulfonyl)isoindoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylsulfonyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-15(14,11-5-6-11)12-7-9-3-1-2-4-10(9)8-12/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTUADTXBBLZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylsulfonyl Isoindoline and Its Analogs

Strategies for Isoindoline (B1297411) Core Assembly

The assembly of the isoindoline core, a bicyclic amine, can be achieved through several synthetic routes, including building the dihydroisoindole framework directly, modifying existing structures like isoindoline-1,3-diones, or through aromatization processes.

Annulation and Cyclization Approaches to the Dihydroisoindole Framework

Annulation and cyclization reactions are fundamental to constructing the dihydroisoindole framework from acyclic or simpler cyclic precursors. These methods involve the formation of one or more rings in a single or multi-step process.

One prominent strategy is the hexadehydro-Diels–Alder (HDDA) reaction, which can be used for the de novo construction of the isoindolinone scaffold. acs.orgumn.edu This reaction involves a 1,3-diyne component and has been utilized in the synthesis of natural products containing the isoindolinone motif. acs.orgumn.edu The HDDA cascade offers a regioselective pathway to highly substituted benzenoid rings. acs.org Another approach involves a tandem [5+1] annulation–isocyanide cyclization cascade, which allows for the rapid construction of functionalized reduced indoles from activated methylene (B1212753) isocyanides and 1,5-dielectrophilic compounds under mild, basic conditions. rsc.org

Transition-metal-catalyzed cyclizations are also a valuable tool for generating aromatic rings and have been extensively investigated for this purpose. researchgate.net For instance, palladium-catalyzed multicomponent cross-coupling reactions provide direct access to novel 1H-isoindole derivatives. rsc.org Furthermore, intramolecular formal [4+2] cycloaddition reactions of N-acylenamides, generated in situ from isoindolinone-derived hydroxylactam derivatives, can be used to construct spiro isoindolinone derivatives. nii.ac.jp The Diels-Alder reaction is a widely used strategy for constructing the isoindole component of various natural products. beilstein-journals.org

Transformations of Isoindoline-1,3-diones to Isoindoline Derivatives

Isoindoline-1,3-diones, also known as phthalimides, are readily available starting materials that can be transformed into a variety of isoindoline derivatives. scispace.comrsc.org These compounds are important in pharmaceutical chemistry and are often used as precursors for more complex molecules. scispace.comrsc.orgbohrium.com

One common transformation is the reduction of the dione (B5365651) functionality. For example, lithium aluminum hydride (LiAlH4) can be used to reduce isoindoline-1,3-dione to the corresponding isoindoline. nih.gov Subsequent protection of the secondary amine, for instance with a Boc group, allows for further functionalization. nih.gov

Furthermore, isoindoline-1,3-diones can be synthesized through the condensation of phthalic anhydride (B1165640) with primary amines. rsc.orgbohrium.com This reaction can be catalyzed by various reagents, including phthalimide-N-sulfonic acid, providing an environmentally friendly method. bohrium.com Palladium-catalyzed carbonylative cyclization of o-bromobenzoic acid and primary amines also yields isoindoline-1,3-diones. hep.com.cn Additionally, aminoacetylenic isoindoline-1,3-dione derivatives can be synthesized from potassium phthalimide (B116566) and propargyl bromide, followed by a Mannich reaction. arabjchem.org

Aromatization Pathways to Isoindoline Systems

Aromatization reactions can be employed to convert partially saturated precursors into the aromatic isoindoline system. The aromatization of 1,2,4-cyclohexatriene (B14280417) intermediates, which can be generated from bis-enyne cyclizations, is a known pathway to benzenoid products. mdpi.com This process can compete with sigmatropic umn.eduresearchgate.net-hydrogen atom migration. mdpi.com The presence of a protic additive can facilitate the aromatization pathway. mdpi.com

The aromatization of indoline (B122111) to indole (B1671886) can also play a crucial role in promoting certain reactions, such as carbon-halogen bond activation in the base- and oxygen-promoted homocoupling of aryl halides (BHAS reaction). rsc.orgrsc.org In this context, the irreversible aromatization of an isoindole intermediate favors the electron transfer equilibrium, enabling the activation of more challenging substrates. rsc.orgrsc.org

Introduction of the Cyclopropylsulfonyl Moiety

Once the isoindoline core is assembled, the cyclopropylsulfonyl group is introduced, typically through sulfonylation of the nitrogen atom. This requires the synthesis of a suitable cyclopropyl-sulfonyl precursor.

Sulfonylation Reactions on Nitrogen Centers

The sulfonylation of nitrogen-containing heterocycles is a common method for introducing sulfonyl groups. researchgate.net This can be achieved through various methods, including direct C-H sulfonylation of N-heteroaromatics via N-activation with triflic anhydride, followed by the addition of a sulfinate salt. researchgate.net Another approach involves the oxidative β-C–H sulfonylation of cyclic amines, which installs an enaminyl sulfone functionality. rsc.orgnih.gov

The preference for sulfonylation on nitrogen over carbon in molecules like aniline (B41778) is due to the initial attack on the nitrogen atom to form an anilinium cation, which then rearranges to the more stable para-isomer at higher temperatures. stackexchange.com This principle applies to the sulfonylation of the isoindoline nitrogen.

Synthesis of Cyclopropyl-Sulfonyl Precursors

The synthesis of the key reagent, typically cyclopropylsulfonyl chloride or a related precursor, is a critical step. Cyclopropylsulfonamides are valuable structural elements in many biologically active compounds. thieme-connect.de A convenient three-step procedure for the synthesis of 1-substituted cyclopropylsulfonamides starts from readily available materials and allows for the introduction of various substituents on the cyclopropyl (B3062369) ring. thieme-connect.de

A process for the preparation of cyclopropyl sulfonamide involves the reaction of cyclopropane (B1198618) sulfonyl chloride with tert-butylamine, followed by ring closure and subsequent removal of the tert-butyl group. google.com Another approach to cyclopropanol (B106826) synthesis, which can be a precursor to cyclopropyl compounds, involves the organometallic addition to 1-sulfonylcyclopropanols. researchgate.netacs.orgsemanticscholar.org

The cyclopropylsulfonyl moiety itself is found in various pharmacologically active molecules, highlighting its importance in medicinal chemistry. nih.govchemenu.comrcsb.org

Radical and Metal-Catalyzed Sulfonylation Strategies

The formation of the sulfonamide linkage in molecules like 2-(Cyclopropylsulfonyl)isoindoline can be approached through modern synthetic techniques, including radical and metal-catalyzed reactions. Radical-mediated sulfonylation processes offer an alternative to traditional methods. For instance, some protocols utilize sodium dithionite (B78146) (Na₂S₂O₄) not only as a source of sulfur dioxide but also as an electron donor, which can initiate a radical pathway for the sulfonylation of various substrates. rsc.org This approach can proceed without the need for metal catalysts or additional reducing agents. rsc.org Mechanistic studies suggest these transformations occur via a radical-mediated relay involving alkyl alkynes or alkenes. rsc.org

Transition-metal catalysis provides another powerful avenue for sulfonylation. While direct C-H sulfonylation is a well-explored area for attaching sulfonyl groups to carbon atoms, these catalytic principles can be extended to heteroatom functionalization. researchgate.net Metal-catalyzed cross-coupling reactions, often employing palladium or copper, are fundamental in forming C-S and N-S bonds. organic-chemistry.orgsioc-journal.cn For example, copper-catalyzed coupling of sulfinic acid salts with aryl iodides or bromides is an effective method for creating sulfones. organic-chemistry.org Similarly, palladium-catalyzed reactions have been developed for the sulfonylation of alkyl halides with dimethyl sulfite (B76179) to produce methyl sulfones. organic-chemistry.org These strategies highlight the potential for using metal catalysts to facilitate the crucial N-S bond formation in the synthesis of this compound.

Convergent and Divergent Synthetic Routes to this compound

The construction of this compound can be accomplished through either convergent or divergent synthetic plans. A convergent synthesis involves the independent preparation of the key fragments—the isoindoline ring and the cyclopropylsulfonyl group—which are then joined in a final step. googleapis.comnih.gov This approach is often efficient as it allows for the separate optimization of the synthesis for each fragment before the final coupling. nih.gov For example, a pre-formed isoindoline can be coupled with a cyclopropylsulfonylating agent, or a more complex fragment containing the isoindoline moiety can be joined with a pre-assembled cyclopropylsulfonyl piece. googleapis.comnih.gov

A divergent strategy would involve creating a common intermediate that can be modified to produce a library of related analogs. For instance, a Heck-aza-Michael (HaM) strategy has been used to create a library of isoindoline-containing tricyclic sultams. acs.org This method involves installing the isoindoline ring via a Heck reaction, followed by further cyclizations to generate diverse structures. acs.org Such an approach could be adapted to synthesize a range of N-sulfonylated isoindoline derivatives by introducing various sulfonyl chlorides in the final step.

N-Sulfonylation of Pre-formed Isoindoline Rings

The most direct convergent route to this compound involves the N-sulfonylation of a pre-existing isoindoline ring. This classic reaction typically involves treating isoindoline, a secondary amine, with an activated cyclopropanesulfonyl derivative, most commonly cyclopropylsulfonyl chloride. The reaction is usually performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. rsc.org

Microwave-assisted synthesis offers a modern, solvent-free, and catalyst-free alternative for the N-sulfonylation of amines. rsc.org This method can accelerate the reaction, leading to excellent yields in shorter timeframes and with simpler work-up procedures. rsc.org The proposed mechanism involves the activation of the sulfonyl chloride by microwave irradiation, making the sulfonyl group more susceptible to nucleophilic attack by the amine. rsc.org

Table 1: General Conditions for N-Sulfonylation of Amines

| Reactants | Catalyst/Conditions | Solvent | Outcome |

|---|---|---|---|

| Amine, Sulfonyl Chloride | Base (e.g., Triethylamine) | Aprotic Solvent (e.g., CH₂Cl₂) | Sulfonamide formation |

| Amine, Sulfonyl Chloride | Microwave Irradiation | Solvent-free | Rapid formation of sulfonamide in high yield rsc.org |

Coupling Reactions for Isoindoline-Sulfone Linkage Formation

Transition metal-catalyzed cross-coupling reactions provide a sophisticated method for forming the isoindoline-sulfone (N-S) bond. These reactions are a cornerstone of modern organic synthesis due to their efficiency and broad functional group tolerance. organic-chemistry.orgnih.gov Copper and palladium are the most common metals used for such transformations.

Copper-catalyzed reactions, for instance, can couple aryl iodides with sulfinic acid salts to form sulfones, often under mild, ambient conditions without the need for a ligand or base. organic-chemistry.org While this demonstrates C-S bond formation, analogous N-S coupling methodologies are also established. The use of an ionic liquid as an additive in copper-catalyzed couplings can facilitate the reaction and allow for catalyst recycling. organic-chemistry.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are renowned for their ability to form C-N bonds and can be adapted for N-S linkage formation. nih.gov Palladium catalysts have been successfully used in the N-allylation of secondary sulfonamides, demonstrating the compatibility of the sulfonamide group with palladium catalytic cycles. nih.gov These precedents suggest that a palladium-catalyzed cross-coupling between an isoindoline derivative (or its nitrogen-based nucleophile) and a cyclopropanesulfonyl-containing partner could be a viable synthetic route. nih.govresearchgate.net

Stereocontrol in the Synthesis of this compound and Related Scaffolds

While this compound itself is an achiral molecule, the synthesis of its substituted analogs, particularly those with stereocenters on the isoindoline ring, requires precise stereocontrol. The development of enantioselective and diastereoselective methods is crucial for accessing optically pure, biologically active molecules. researchgate.netbeilstein-journals.org

Enantioselective and Diastereoselective Approaches

Diastereoselective Synthesis: Methods to control diastereoselectivity are often employed in the synthesis of 1,3-disubstituted isoindolines. One approach utilizes a Brønsted acid-catalyzed intramolecular hydroamidation of terminal alkynes, which can produce cis-1,3-disubstituted isoindolines with high diastereoselectivity (up to 99:1 d.r.). rsc.orgnih.gov Another strategy involves a sequential Ugi reaction followed by an intramolecular aza-Michael addition, which yields trans-1,3-disubstituted isoindolines with good diastereoselectivity. researchgate.net These pre-formed chiral isoindolines can then be N-sulfonylated to produce the final chiral products.

Table 2: Examples of Diastereoselective Isoindoline Synthesis

| Method | Catalyst | Key Features | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamidation | Tf₂NH (Brønsted Acid) | Forms cis-1,3-disubstituted isoindolines | Up to 99:1 | rsc.org |

Enantioselective Synthesis: Enantioselective synthesis of chiral isoindolinone scaffolds, which are precursors to isoindolines, has been achieved using chiral transition metal catalysts. Chiral rhodium(III) cyclopentadienyl (B1206354) catalysts have been used for the enantioselective [4+1] annulation of benzamides and alkenes, providing isoindolinones with excellent enantioselectivity (up to 97:3 e.r.). researchgate.net

Another powerful strategy involves the organocatalytic asymmetric addition of nucleophiles to imine intermediates. The addition of thiols to N-acyl ketimines, generated in situ from 3-hydroxyisoindolinones, can be catalyzed by a chiral Brønsted acid. irb.hr This reaction produces N(acyl),S-acetals with a tetrasubstituted stereocenter in high yields and excellent enantioselectivities (up to 98.5:1.5 e.r.). irb.hr These chiral intermediates can be further elaborated into enantiopure substituted isoindolines before the final N-sulfonylation step.

The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines is another robust method for creating chiral pyrrolidines and piperidines, a strategy that is applicable to isoindoline synthesis. nih.gov

Table 3: Examples of Enantioselective Synthesis of Isoindoline Precursors

| Method | Catalyst/Reagent | Product Type | Enantiomeric Ratio (e.r.) / ee | Reference |

|---|---|---|---|---|

| [4+1] Annulation | Chiral Rhodium(III) Complex | Chiral Isoindolinones | Up to 97:3 e.r. | researchgate.net |

| Thiol Addition to Ketimines | Chiral Brønsted Acid | Chiral N(acyl),S-acetals | Up to 98.5:1.5 e.r. | irb.hr |

Advanced Spectroscopic and Structural Characterization of 2 Cyclopropylsulfonyl Isoindoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

A comprehensive structural assignment using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would involve the analysis of ¹H NMR and ¹³C NMR spectra.

¹H NMR Spectroscopy Data for the proton chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and signal integrations would be presented. These parameters would allow for the precise assignment of each proton in the 2-(Cyclopropylsulfonyl)isoindoline molecule, including those on the isoindoline (B1297411) core, the aromatic ring, and the cyclopropylsulfonyl group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule. This information is crucial for confirming the carbon skeleton and the presence of different functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is based on predictive models and not experimental data. Actual chemical shifts may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoindoline CH₂ | ~4.5 - 4.8 | ~50 - 55 |

| Aromatic CH | ~7.2 - 7.6 | ~120 - 135 |

| Aromatic Quaternary C | - | ~135 - 140 |

| Cyclopropyl (B3062369) CH | ~2.5 - 2.8 | ~25 - 30 |

| Cyclopropyl CH₂ | ~0.9 - 1.2 | ~5 - 10 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact molecular weight and elemental composition of this compound. The precise mass measurement allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), would be analyzed to understand how the molecule breaks apart. This analysis helps to confirm the connectivity of the different structural motifs within the compound. Key fragmentation pathways would involve the cleavage of the sulfonyl group, the cyclopropyl ring, and the isoindoline core.

Interactive Data Table: Predicted Mass Spectrometry Data Note: This table is predictive and not based on experimental results.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂S |

| Exact Mass | 223.0667 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of specific bonds. For this compound, key absorptions would include the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group, C-H stretching of the aromatic and aliphatic parts, and various vibrations of the isoindoline and cyclopropyl rings.

Raman Spectroscopy Raman spectroscopy would provide complementary information to the IR spectrum. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum would help in confirming the presence of the aromatic ring and the cyclopropyl group.

Interactive Data Table: Predicted Vibrational Spectroscopy Peaks Note: The following wavenumbers are based on typical ranges for the respective functional groups and are not experimental data.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| SO₂ Asymmetric Stretch | ~1350 - 1300 | Weak |

| SO₂ Symmetric Stretch | ~1160 - 1120 | Strong |

| Aromatic C-H Stretch | ~3100 - 3000 | Strong |

| Aliphatic C-H Stretch | ~3000 - 2850 | Medium |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

The analysis would reveal the conformation of the isoindoline ring system, the orientation of the cyclopropylsulfonyl group relative to the isoindoline core, and the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. This information is invaluable for understanding the molecule's shape and how it interacts with its environment.

Without experimental data, a detailed discussion of the crystal system, space group, unit cell dimensions, and specific molecular geometry is not possible.

Chemical Reactivity and Mechanistic Studies of 2 Cyclopropylsulfonyl Isoindoline

Reactivity of the Isoindoline (B1297411) Core in 2-(Cyclopropylsulfonyl)isoindoline

The isoindoline core, a fused bicyclic system, consists of a benzene (B151609) ring and a pyrrolidine (B122466) ring. wikipedia.orgbeilstein-journals.org Its reactivity is centered on transformations of the aromatic ring and the structural integrity of the heterocyclic portion.

The benzene ring of the isoindoline moiety is inherently aromatic and can undergo electrophilic aromatic substitution. However, the presence of the N-cyclopropylsulfonyl group significantly influences this reactivity. The sulfonyl group is a powerful electron-withdrawing group and a pi-acceptor, which deactivates the aromatic ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation substantially more difficult compared to unsubstituted benzene or activating-group-substituted systems.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the literature, the general principles of aromatic chemistry suggest that if a reaction were to occur, it would likely require harsh conditions. The directing effect of the fused ring system would guide incoming electrophiles, though the deactivating nature of the sulfonyl group would be the dominant factor.

In contrast to substitution on the pre-formed core, substituted isoindolines can be synthesized through methods like [3+2] cycloaddition of azomethine ylides to quinones, which builds the heterocyclic ring onto an already functionalized aromatic component. wikipedia.org

The isoindoline core can undergo transformations that alter the heterocyclic ring structure. One notable reaction is the oxidation of the carbon atoms adjacent to the nitrogen, leading to the formation of an isoindolin-1-one. mdpi.com This conversion transforms the saturated pyrrolidine portion of the isoindoline into a lactam.

Furthermore, cascade reactions starting from precursors like ortho-carbonyl-substituted benzonitriles can lead to the formation of highly substituted isoindolin-1-ones. nih.gov These base-promoted, metal-free reactions combine multiple steps in a single pot, including cyclization to form the isoindolinone ring. nih.gov

More drastic transformations involve the cleavage of the heterocyclic ring. For instance, oxidative cleavage of a related N-Boc protected isoindole derivative using sodium periodate (B1199274) (NaIO₄) and ruthenium dioxide (RuO₂·H₂O) has been shown to open the five-membered ring to yield a diacid. acs.org This demonstrates a pathway for the complete breakdown of the isoindoline ring system under specific oxidative conditions.

Table 1: Examples of Isoindoline Core Reactivity

| Starting Material Class | Reagents & Conditions | Product Type | Transformation |

|---|---|---|---|

| N-Boc Isoindole Derivative | NaIO₄, RuO₂·H₂O | Ring-opened diacid | Oxidative Cleavage acs.org |

Reactivity of the Cyclopropylsulfonyl Group in this compound

The cyclopropylsulfonyl group is a unique substituent that combines the electronic properties of a sulfonyl group with the inherent reactivity of a strained three-membered ring.

The sulfonyl group is strongly electron-withdrawing, which decreases the electron density on the nitrogen atom of the isoindoline. This reduction in basicity and nucleophilicity is a primary electronic effect of the group. While sulfonate esters (R-OSO₂R') are excellent leaving groups, the corresponding sulfonamides (R-NR'SO₂R'') are generally considered poor leaving groups in nucleophilic substitution reactions. nih.gov This is because the N-S bond is strong, and the resulting anionic nitrogen fragment would be highly basic and unstable.

However, the sulfonyl group can act as an activating group in other contexts. For example, in the synthesis of related compounds, the sulfonyl group can be used as a temporary blocking group in aromatic synthesis. masterorganicchemistry.com It can be installed to direct other substituents to specific positions and subsequently removed under acidic conditions, although this is more common for sulfonic acids (-SO₃H) than for sulfonamides. masterorganicchemistry.com The sulfonyl moiety may also function as a leaving group in radical-mediated reactions, a less common but viable pathway. ucl.ac.uk

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27.5 kcal/mol) and unusual bonding, which imparts reactivity similar to that of an olefinic double bond. unl.pt This allows the cyclopropane ring to undergo a variety of strain-release reactions, typically involving ring-opening.

Donor-acceptor (D-A) cyclopropanes are particularly susceptible to ring-opening. In the context of this compound, the aryl moiety of the isoindoline can act as an electron donor, making the cyclopropyl (B3062369) group prone to activation by Lewis acids or even under certain basic conditions. uni-regensburg.dersc.org This activation can lead to a formal [3+2] or [4+1] cycloaddition after ring-opening, where the three-carbon cyclopropane fragment reacts with a suitable partner. uni-regensburg.de

The ring can also be opened by addition reactions. For example, the addition of halogens (e.g., Br₂, Cl₂) or strong acids across one of the C-C bonds of the cyclopropane ring results in a 1,3-disubstituted propane (B168953) derivative. unl.ptdalalinstitute.com Enzymatic systems have also been shown to mediate the ring-opening of cyclopropanes to form halohydrins. unl.pt

Table 2: Potential Strain-Release Reactions of the Cyclopropyl Group

| Reaction Type | Activator/Reagent | General Outcome | Mechanistic Feature |

|---|---|---|---|

| Lewis Acid-Catalyzed Annulation | Lewis Acid (e.g., Yb(OTf)₃) | Heterocyclic systems | Ring-opening followed by cycloaddition uni-regensburg.de |

| Base-Promoted Ring Opening | Base (e.g., TBAF) | Functionalized malonates | Formation of a p-quinone methide intermediate rsc.org |

Interplay of Reactive Centers: Dual Functionalization and Cascade Reactions

The most complex and synthetically powerful transformations of this compound and related structures involve the simultaneous or sequential reaction of more than one of its reactive sites. These cascade reactions, where the formation of one bond triggers the next, allow for the rapid construction of molecular complexity from simple starting materials. researchgate.netmdpi.com

A prime example of this interplay is seen in the Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes. uni-regensburg.de A hypothetical cascade for a this compound derivative could be initiated by the Lewis acid-promoted ring-opening of the cyclopropyl group. The resulting zwitterionic intermediate could then be trapped intramolecularly by the aromatic ring of the isoindoline in a Friedel-Crafts-type reaction, leading to a complex, fused polycyclic structure.

Another type of cascade involves the formation of the isoindoline ring itself, culminating in its functionalization. The synthesis of 3,3-dialkylated isoindolin-1-ones from ortho-carbonyl benzonitriles is a testament to this efficiency, combining up to six elemental steps, including cyclization and alkylation, in a single pot. nih.gov While the starting material is not this compound, this illustrates the potential for cascade processes centered on the isoindoline core. Such intricate reaction pathways highlight the sophisticated chemical behavior that arises from the interplay between the isoindoline and its substituents.

Mechanistic Investigations of Key Transformations

The reactivity of the this compound moiety is a subject of interest in synthetic organic chemistry, particularly concerning the transformations involving the sulfonyl group and its influence on the isoindoline core. Mechanistic investigations provide fundamental insights into how these reactions occur, guiding the development of new synthetic methods and the optimization of reaction conditions.

Exploration of Reaction Pathways and Transition States

Mechanistic studies have begun to shed light on the complex reaction pathways and transition states involved in transformations of molecules containing the cyclopropylsulfonyl group. A notable area of investigation is the metal-free, intermolecular Heck-type reaction, where alkenes undergo functionalization. For derivatives of this compound, the proposed mechanism involves a sequence of site-selective nucleophilic addition followed by a regioselective elimination. chemrxiv.orgresearchgate.net This pathway avoids the use of transition metals, which is a significant advantage in modern synthetic chemistry. chemrxiv.orgresearchgate.net

In related systems, computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out these pathways. For instance, in the synthesis of phosphorylated enamines involving a cyclopropylsulfonyl group, a proposed pathway involves the shift of the sulfonyl group from a nitrogen atom to a β-carbon. This transfer is thought to proceed through a four-membered transition state. rsc.org Computational modeling of this process helps to determine the relative stability of different isomeric intermediates and transition states, confirming that the E-isomer is generally more stable. rsc.org

Further computational analysis has been applied to understand the reaction mechanisms for related isomers, identifying key intermediates such as diradical singlet and triplet states and their corresponding transition states. rsc.org These calculations often involve locating transition states, which are characterized by having a single imaginary frequency in their vibrational analysis. rsc.orgrsc.org The geometries of these transient species are crucial for understanding the stereochemical outcome of a reaction.

In other transformations, such as the electrochemical synthesis of sulfonylated enethers, DFT calculations have also been used to model the reaction, refining the understanding of the Gibbs free energy of the process through single-point calculations. rsc.org The study of nucleophilic aromatic substitution (SNAr) reactions, while not directly focused on this specific compound, provides a framework for understanding whether intermediates like Meisenheimer complexes are transient transition states or stable intermediates in related aromatic systems. researchgate.net

Kinetic and Thermodynamic Parameters of Reactions

Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), are crucial for describing the rate of a chemical reaction. mdpi.com The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of molecular collisions in the correct orientation. mdpi.com Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), describe the energy and spontaneity of a reaction. mdpi.comsdewes.org

Enthalpy (ΔH) indicates the heat absorbed or released during a reaction. sdewes.org

Entropy (ΔS) reflects the change in disorder of the system. mdpi.com

Gibbs Free Energy (ΔG) determines the spontaneity of a reaction. mdpi.com

While detailed mechanistic pathways for transformations involving cyclopropylsulfonyl moieties are being explored, specific experimental kinetic and thermodynamic data for this compound itself are not extensively reported in the current literature. However, the importance of these parameters is well-established in chemical kinetics. mdpi.complos.org Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are commonly used in thermogravimetric analysis to determine kinetic parameters for thermal decomposition processes. mdpi.comlidsen.com

The table below illustrates how such data would typically be presented for a hypothetical reaction, based on common methodologies used in kinetic and thermodynamic studies. mdpi.commdpi.com

| Parameter | Description | Illustrative Value Range | Method of Determination |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | 50 - 250 kJ/mol | Arrhenius plots from temperature-dependent rate studies; Isoconversional models (e.g., KAS, FWO). mdpi.com |

| Enthalpy of Activation (ΔH‡) | The change in heat content in going from reactants to the activated complex. | 45 - 280 kJ/mol | Calculated from the activation energy. mdpi.com |

| Entropy of Activation (ΔS‡) | The change in disorder in going from reactants to the activated complex. | -100 to +50 J/(mol·K) | Derived from the pre-exponential factor (A) and transition state theory. mdpi.com |

| Gibbs Free Energy of Activation (ΔG‡) | The change in free energy in going from reactants to the activated complex; determines the reaction rate. | 80 - 180 kJ/mol | Calculated from ΔH‡ and ΔS‡. mdpi.com |

This table is for illustrative purposes to show how kinetic and thermodynamic data are presented. The values are not specific to this compound and are based on general ranges found in the literature for various chemical reactions.

Role of Catalysis in Selective Transformations

Catalysis plays a pivotal role in achieving selectivity and efficiency in the transformations of complex organic molecules, including derivatives of this compound. Different catalytic strategies have been employed to control the outcome of reactions involving the sulfonyl group or the isoindoline scaffold.

Photoredox Catalysis : Organic photoredox catalysis has emerged as a powerful tool for initiating chemical reactions using visible light. In the context of related structures, this type of catalysis has been used for three-component sulfonylative pyridylation reactions. semanticscholar.org For example, a reaction involving sodium cyclopropanesulfinate can be catalyzed by an organic photosensitizer like 9,10-diphenylanthracene (B110198) under light irradiation to generate sulfonyl radicals, which then participate in the desired transformation. semanticscholar.org

Transition-Metal Catalysis : Palladium catalysis is widely used for C-H activation and cross-coupling reactions to synthesize isoindolinone frameworks and related heterocyclic systems. organic-chemistry.orgchim.itdiva-portal.org Although some modern methods strive to be metal-free, palladium catalysts remain crucial for specific intramolecular cyclizations and carbonylation reactions that lead to the construction of the isoindolinone core. organic-chemistry.orgdiva-portal.org

Metal-Free Catalysis : As previously mentioned, a significant development is the use of metal-free conditions for Heck-type reactions. chemrxiv.orgresearchgate.net This approach relies on the inherent reactivity of the starting materials, often activated by a reagent like a thianthrenium salt, to achieve C-S bond formation without the need for a transition metal catalyst. chemrxiv.orgresearchgate.net This strategy represents a more environmentally benign and cost-effective synthetic route. chemrxiv.org

Electrocatalysis : Electrochemical methods offer another avenue for catalysis, where an electric current is used to drive a reaction. This has been applied to the C(sp³)—H sulfonylation of related xanthene compounds with sodium sulfinates, proceeding without the need for transition metals or chemical oxidants. sioc-journal.cn Such electro-catalyzed reactions often proceed via a radical pathway. sioc-journal.cn

These diverse catalytic approaches highlight the ongoing efforts to control the reactivity of sulfonyl-containing compounds and to develop selective and sustainable synthetic methodologies.

Computational Chemistry and Theoretical Modeling of 2 Cyclopropylsulfonyl Isoindoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of "2-(Cyclopropylsulfonyl)isoindoline". Methods such as Density Functional Theory (DFT) are employed to determine the molecule's ground-state geometry, electron distribution, and orbital energies. These calculations can reveal insights into the molecule's stability and reactivity. For instance, the distribution of electron density, as determined by quantum-chemical calculations, can indicate the most likely sites for electrophilic or nucleophilic attack. acs.org

Table 1: Calculated Energetic Properties of a Representative Sulfonamide

| Property | Calculated Value | Method |

| Heat of Formation (gas phase) | Illustrative Value | DFT/B3LYP |

| Total Energy | Illustrative Value | DFT/B3LYP |

| Dipole Moment | Illustrative Value | DFT/B3LYP |

| HOMO Energy | Illustrative Value | DFT/B3LYP |

| LUMO Energy | Illustrative Value | DFT/B3LYP |

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations for a similar sulfonamide compound, as specific data for "this compound" is not available in the cited literature.

Prediction of Spectroscopic Properties and Conformational Landscapes

Theoretical modeling is a powerful tool for predicting the spectroscopic properties of "this compound", which can aid in its experimental characterization. Computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.com The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretches and bends within the molecule, while predicted NMR chemical shifts can help assign signals in experimental spectra to specific nuclei. nih.gov

Furthermore, computational analysis can map the conformational landscape of the molecule. Due to the flexibility of the isoindoline (B1297411) ring and the rotational freedom around the sulfur-nitrogen bond, "this compound" can exist in multiple conformations. By calculating the relative energies of these different conformers, it is possible to identify the most stable, low-energy structures that are likely to be populated at room temperature.

Table 2: Predicted Spectroscopic Data for a Model Isoindoline Derivative

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (ppm) for a specific proton | Illustrative Value |

| ¹³C NMR | Chemical Shift (ppm) for a specific carbon | Illustrative Value |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for C=O stretch | Illustrative Value |

In Silico Mechanistic Probing of Reaction Pathways and Selectivity

For reactions involving the sulfonyl group, computational studies can elucidate the nature of the bond-breaking and bond-forming processes. For example, in nucleophilic substitution reactions at the sulfur atom, theoretical calculations can help to distinguish between different possible mechanisms, such as addition-elimination or a concerted process. scispace.com The selectivity of reactions, such as regioselectivity or stereoselectivity, can also be rationalized and predicted by comparing the activation energies of competing pathways. acs.org The use of in silico reaction screening can be a powerful strategy for reaction development. drugtargetreview.com

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling techniques are employed to establish quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of "this compound" in silico and calculating relevant molecular descriptors, it is possible to build models that correlate these structural features with reactivity. These descriptors can include electronic properties (e.g., atomic charges, orbital energies), steric parameters, and conformational properties.

Such models can be used to predict the reactivity of new, unsynthesized derivatives of "this compound". This predictive capability is highly valuable in the context of medicinal chemistry and materials science, as it allows for the rational design of molecules with desired properties, such as enhanced reactivity or specific biological activity. mdpi.com Molecular modeling studies, including docking and 3D-QSAR, have been successfully applied to understand the structure-activity relationships of various isoindoline derivatives. nih.govtandfonline.com

Strategic Applications of 2 Cyclopropylsulfonyl Isoindoline in Organic Synthesis

As a Versatile Synthon for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and materials. researchgate.netkit.edu The isoindoline (B1297411) framework of 2-(Cyclopropylsulfonyl)isoindoline serves as a valuable precursor for the synthesis of these important compounds. semanticscholar.org The inherent reactivity of the sulfonyl group, coupled with the stability of the isoindoline ring system, allows for a range of chemical transformations to introduce nitrogen and other heteroatoms, leading to the formation of diverse heterocyclic structures. mdpi.com

For instance, the cyclopropylsulfonyl group can act as a leaving group or be transformed into other functionalities, facilitating cyclization reactions to form fused or spirocyclic nitrogen-containing ring systems. dtu.dk Research has demonstrated the utility of isoindoline derivatives in the synthesis of complex heterocyclic systems, including those with applications in medicinal chemistry. semanticscholar.org The ability to readily modify the isoindoline core makes this compound a powerful tool for generating libraries of novel nitrogen-containing heterocycles for drug discovery and materials science. researchgate.net

Utility in the Construction of Complex Molecular Architectures

The construction of complex molecules is a central goal of organic synthesis, driven by the need for new therapeutic agents and advanced materials. purdue.eduekb.eg this compound has proven to be a valuable component in the strategic assembly of such intricate structures. purdue.edu Its rigid bicyclic structure provides a well-defined three-dimensional scaffold upon which further complexity can be built. This is particularly advantageous in the synthesis of natural products and other biologically active molecules where precise control of stereochemistry and spatial orientation is crucial.

Development of Novel Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Forming Reactions

The development of new and efficient methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds is a cornerstone of synthetic organic chemistry. organic-chemistry.orgtaylorandfrancis.comrsc.org The unique electronic and steric properties of this compound have spurred the development of novel bond-forming reactions.

Carbon-Carbon Bond Formation: The isoindoline scaffold can participate in various C-C bond-forming reactions, including cross-coupling and C-H activation processes. organic-chemistry.orgrsc.org The presence of the electron-withdrawing cyclopropylsulfonyl group can influence the reactivity of the aromatic ring, enabling regioselective functionalization.

Carbon-Nitrogen Bond Formation: The formation of C-N bonds is critical for the synthesis of a wide range of biologically active compounds. yalescientific.orgnih.gov The nitrogen atom of the isoindoline ring can act as a nucleophile in various reactions, while the sulfonyl group can be modified to facilitate intramolecular C-N bond formation, leading to the construction of novel heterocyclic systems. uri.edu

Carbon-Sulfur Bond Formation: The cyclopropylsulfonyl group itself is a key player in the development of new C-S bond-forming reactions. rsc.org This functional group can undergo a variety of transformations, including nucleophilic substitution and radical reactions, allowing for the introduction of sulfur-containing moieties into organic molecules. rsc.org The reactivity of the sulfonyl group provides a handle for creating diverse organosulfur compounds with potential applications in medicinal chemistry and materials science.

Recent research has focused on photoredox catalysis as a mild and efficient method for C-S bond formation, where the generation of sulfur-centered radicals plays a key role. rsc.org

Application as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the preparation of single enantiomers of chiral molecules, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in only one of its enantiomers. york.ac.ukiranchembook.ir this compound, when prepared in an enantiomerically pure form, serves as a valuable chiral building block for the synthesis of enantiomerically enriched target molecules. magtech.com.cnbldpharm.com

The inherent chirality of the isoindoline scaffold can be used to control the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled asymmetric synthesis. dokumen.pub The rigid conformation of the chiral isoindoline derivative can effectively shield one face of a reactive site, leading to the preferential formation of one diastereomer over the other. mdpi.com This diastereoselectivity can then be translated into high enantioselectivity in the final product after removal of the chiral auxiliary. The use of chiral building blocks like enantiopure this compound provides a powerful and reliable method for accessing optically active compounds. magtech.com.cncymitquimica.com

Broader Research Context and Future Perspectives

Advancements in Isoindoline (B1297411) Chemistry Driven by 2-(Cyclopropylsulfonyl)isoindoline Research

The isoindoline core is a significant structural motif found in numerous natural products and pharmaceutical compounds. beilstein-journals.org The synthesis and functionalization of isoindolines are therefore of considerable interest to medicinal and synthetic chemists. Research focused on incorporating the cyclopropylsulfonyl group at the 2-position of the isoindoline ring has contributed to the development of novel synthetic strategies and a deeper understanding of the reactivity of this heterocyclic system.

Furthermore, the study of this compound has intersected with the development of more general synthetic methods. For instance, metal-free, intermolecular Heck-type reactions have been developed for the functionalization of alkenes, including those that could conceptually be applied to precursors of or be incorporated into isoindoline-containing structures. chemrxiv.org These advancements provide new pathways for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of diverse isoindoline analogues. chemrxiv.org

Innovative Methodologies for Sustainable Synthesis of Analogues

A growing emphasis in chemical synthesis is the development of sustainable and environmentally friendly methodologies. Research in the broader field of sulfone and isoindoline synthesis is increasingly focused on "green" chemistry principles, such as minimizing waste, using less hazardous reagents, and improving energy efficiency. These principles are being applied to the synthesis of analogues of this compound.

One area of innovation is the use of electrochemical methods for the synthesis of sulfones. cardiff.ac.uk Electrochemical synthesis can often be performed under milder conditions and without the need for stoichiometric chemical oxidants, which reduces waste generation. cardiff.ac.uk This approach could be adapted for the synthesis of cyclopropyl (B3062369) sulfones and their subsequent incorporation into the isoindoline ring system.

Furthermore, flow chemistry is emerging as a powerful tool for the sustainable synthesis of organic molecules. cardiff.ac.uk Flow reactors allow for precise control over reaction parameters, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The development of flow-based methods for the synthesis of this compound and its analogues would represent a significant step towards a more sustainable manufacturing process.

The development of one-pot synthesis procedures is another key strategy for improving the efficiency and sustainability of chemical synthesis. beilstein-journals.org By combining multiple reaction steps into a single operation, one-pot methods can reduce the need for purification of intermediates and minimize solvent usage. Applying this approach to the synthesis of complex isoindoline derivatives would be a valuable advancement.

Frontier Research in Novel Reactivity and Catalysis

The unique electronic nature of the cyclopropylsulfonyl group can be exploited to explore novel reactivity and catalytic applications. The electron-withdrawing sulfonyl group can activate adjacent C-H bonds, making them susceptible to functionalization. This opens up possibilities for developing new catalytic methods for the direct and selective modification of the isoindoline scaffold.

Research into supramolecular catalysis, where host-guest interactions are used to control reactivity, could also be applied to isoindoline systems. escholarship.org A host molecule could be designed to selectively bind this compound or a related substrate, thereby orienting it for a specific chemical transformation. This approach could enable reactions that are difficult to achieve using traditional catalytic methods. escholarship.org

The development of novel catalysts that can mediate the formation of the C-S bond in the cyclopropylsulfonyl group is another area of frontier research. Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and new catalysts are constantly being developed to improve the efficiency and scope of these transformations. The application of such catalysts to the synthesis of this compound could lead to more efficient and versatile synthetic routes.

Finally, the potential for the isoindoline ring itself to participate in catalytic cycles is an area of ongoing interest. The nitrogen atom of the isoindoline can act as a ligand for a metal catalyst, or the entire scaffold could be incorporated into a larger catalytic framework. By exploring these possibilities, researchers may uncover new catalytic applications for this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclopropylsulfonyl)isoindoline, and how can reaction yields be improved?

- Methodological Answer : Optimize solvent systems (e.g., ethanol or DMF) and catalysts (e.g., Pd/C or CuI) to enhance cyclopropane sulfonation efficiency. Monitor reaction progress via HPLC or TLC. For yield improvement, consider reflux conditions (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 for isoindoline derivatives) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >90% purity.

Q. How can structural elucidation of this compound be performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement and ORTEP-3 for visualization . Key parameters include bond lengths (e.g., C–S: ~1.76 Å, S=O: ~1.43 Å) and torsion angles (cyclopropane ring planarity). Compare with analogous structures like 2-(2-iodophenyl)isoindoline, where C–I bond lengths are 2.094 Å .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., fixed pH, temperature). Validate compound purity via NMR (>99% purity) and LC-MS. Replicate conflicting studies using identical cell lines (e.g., HEK-293) and dosage ranges (e.g., 1–50 µM). Cross-reference crystallographic data to rule out structural discrepancies .

Q. How does the sulfonyl group in this compound influence its stability under physiological conditions?

- Methodological Answer : Perform stability studies in simulated biological fluids (e.g., PBS, pH 7.4, 37°C). Monitor degradation via UV-Vis (λ = 270 nm) or mass spectrometry. Sulfonyl groups typically enhance hydrolytic stability compared to thioether analogs. Half-life (t₁/₂) calculations under acidic/alkaline conditions can predict metabolic pathways .

Q. Can computational modeling predict the binding affinity of this compound to neurological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with receptors (e.g., NMDA or GABAₐ). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding networks (e.g., sulfonyl O atoms with Lys residues). Validate predictions via SPR (surface plasmon resonance) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.